

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Cimigenol

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemical configuration of **Cimigenol**, a complex triterpenoid isolated from plants of the Cimicifuga (Actaea) genus.[1][2] The information presented herein is intended to serve as a core technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Nomenclature

Cimigenol is a tetracyclic triterpenoid characterized by a 9,19-cyclolanostane skeleton.[3] Its unique and rigid structure is further defined by a diepoxy bridge and multiple hydroxyl groups, contributing to its specific biological activities.[1][2] The compound's formal chemical identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for Cimigenol



Identifier	Value	Source
CAS Registry Number	3779-59-7	[1][3]
Systematic Name (CAS)	(3β,15α,16α,23R,24S)-16,23:1 6,24-Diepoxy-9,19- cyclolanostane-3,15,25-triol	[1]
IUPAC Name	(1S,2R,3S,4R,7R,9S,12R,14S, 17R,18R,19R,21R,22S)-22-(2- hydroxypropan-2- yl)-3,8,8,17,19-pentamethyl- 23,24- dioxaheptacyclo[19.2.1.0 ¹ , ¹⁸ .0 ³ , ¹⁷ .0 ⁴ , ¹⁴ .0 ⁷ , ¹² .0 ¹² , ¹⁴]tetracosane- 2,9-diol	[3]
Synonyms	Cimicifugol	[1]
Molecular Formula	C30H48O5	[1][3][4]
InChlKey	CNBHUROFMYCHGI- IEUUZZHOSA-N	
SMILES	C[C@@H]1C[C@@H]2 INVALID-LINKC) (C)C)O)C)O2">C@HC(C)(C)O	[3][4]

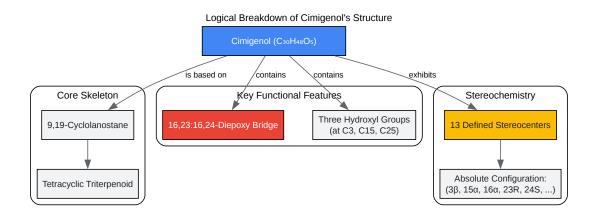
Table 2: Physicochemical Properties of Cimigenol and Its Derivatives



Property	Cimigenol	Diacetate Derivative	Triacetate Derivative	Source
Molecular Weight	488.70 g/mol	572.77 g/mol	614.81 g/mol	[1]
Melting Point	227.5-228.5 °C	202-204 °C	149.5-150.5 °C	[1]
Optical Rotation	[α]D +38° (c=0.86, CHCl ₃)	[α]D +46.3° (c=1.07, CHCl ₃)	[α]D +25.4° (CHCl₃)	[1]
Appearance	Needles from methanol	Needles from hexane	Needles from hexane	[1]

Core Molecular Structure and Functional Groups

The structure of **Cimigenol** is built upon a complex, rigid polycyclic framework. Understanding its constituent parts is crucial for comprehending its chemical behavior and biological function.



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Caption: Key structural components of the Cimigenol molecule.

Stereochemistry and Absolute Configuration

The biological activity of chiral molecules is intrinsically linked to their three-dimensional arrangement. **Cimigenol** possesses a highly complex stereochemistry with 13 defined stereocenters.[4] The absolute configuration of several key centers has been established and is crucial for its unique identity.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center.[5][6][7] The established stereochemistry for **Cimigenol**, as indicated by its CAS name, includes:

- 3β-hydroxyl: The hydroxyl group at position 3 is in the beta orientation (pointing "up" from the plane of the steroid nucleus).
- 15α -hydroxyl: The hydroxyl group at position 15 is in the alpha orientation (pointing "down").
- 16α-epoxy linkage: The oxygen bridge at C-16 originates from the alpha face.
- (23R) and (24S): These descriptors define the precise spatial arrangement of substituents around the chiral centers in the side chain, which forms the diepoxy-triol system.

The determination of this absolute configuration is a non-trivial process that relies on advanced analytical techniques.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of complex natural products like **Cimigenol** were elucidated through a combination of spectroscopic and crystallographic methods. While the original publications from the 1960s established the foundational structure, modern workflows follow a standardized process.[1]

4.1. General Experimental Workflow

The process begins with the isolation and purification of the compound from its natural source, followed by a series of analytical experiments to piece together its molecular puzzle.



Step 1: Isolation Extraction from Cimicifuga racemosa resin Chromatographic Purification Step 2: Spectroscopic Analysis Mass Spectrometry (MS) NMR Spectroscopy (Determine Molecular Formula) (1H, 13C, COSY, HMBC, etc.) Propose Planar Structure & Relative Stereochemistry Requires suitable crystals Step 3: Absolute Configuration Single Crystal Growth X-Ray Diffraction Analysis Determine 3D Structure & Absolute Configuration Final Verified Structure of Cimigenol

Workflow for Natural Product Structure Elucidation

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Caption: Generalized workflow for elucidating **Cimigenol**'s structure.



4.2. Methodological Principles

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
 - Protocol: A purified sample of Cimigenol is dissolved in a deuterated solvent (e.g., CDCl₃). 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
 - Data Interpretation: ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR identifies the number and type of carbon atoms. 2D NMR experiments establish correlations between protons and carbons, allowing for the assembly of molecular fragments and the determination of the complete planar structure and relative stereochemistry. While specific spectral data for **Cimigenol** is not detailed in the provided results, ¹³C NMR data is available for its xyloside derivative, Cimifugoside.[8]
- X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure and absolute configuration of a crystalline compound.[9][10][11]
 - Protocol: A high-quality single crystal of **Cimigenol** is grown from a supersaturated solution.[11] The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is recorded.[9][10]
 - Data Analysis: The angles and intensities of the diffracted X-rays are computationally processed to generate an electron density map of the molecule.[10][12] From this map, the precise position of each atom in the crystal lattice can be determined, providing an unequivocal 3D structure and confirming the absolute stereochemistry (R/S configuration) at each chiral center.[7][11]

Conclusion

Cimigenol is a structurally complex natural product with significant stereochemical intricacy. Its well-defined three-dimensional architecture, established through rigorous spectroscopic and crystallographic analysis, is fundamental to its chemical properties and potential pharmacological applications. This guide provides the core structural and stereochemical data necessary for researchers in medicinal chemistry and drug discovery to further investigate this fascinating molecule.



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